molecular formula C9H5Cl2NOS2 B1318495 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 29219-14-5

3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1318495
CAS RN: 29219-14-5
M. Wt: 278.2 g/mol
InChI Key: FFNJJWDEKZZMLE-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as 3,5-dichloro-2-thioxo-1,3-thiazolidine-4-one, is a thiazolidinone compound that has been studied for its potential applications in medicinal chemistry, materials science, and other fields. It is a colorless solid that has a molecular weight of 251.05 g/mol and a melting point of 76-78°C. 3,5-dichloro-2-thioxo-1,3-thiazolidine-4-one has been used as a building block in the synthesis of other compounds, as a catalyst in organic synthesis, and as a starting material in the synthesis of other thiazolidinones.

Scientific Research Applications

Antimicrobial Activity

  • Compounds containing the 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one structure have shown promising antimicrobial properties. Studies revealed their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (B'Bhatt & Sharma, 2017). Another research confirmed the antibacterial potential of similar thiazolidin-4-one derivatives (Sayyed et al., 2006).

Anticancer and Anti-inflammatory Activities

  • A study highlighted the synthesis of a compound structurally related to 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, demonstrating its potential in vitro antibreast cancer activity against human breast adenocarcinoma cell lines. It also exhibited significant anti-inflammatory properties (Uwabagira & Sarojini, 2019).

Synthesis and Chemical Reactions

  • Efficient synthesis methods for producing 2-thioxo-1,3-thiazolidin-4-ones have been reported, indicating their relevance in chemical research and potential for producing derivatives with varied properties (Alizadeh & Zohreh, 2009). Another study focused on the solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, demonstrating an efficient approach to generating these compounds (Nasiri et al., 2014).

Potential in Pharmacology

  • The structural and therapeutic diversity of thiazolidin-4-ones, including compounds similar to 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, has garnered interest due to their various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Doreswamy et al., 2007).

properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NOS2/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJJWDEKZZMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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